1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-fluorophenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-fluorophenyl)-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry, agrochemistry, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . This method yields the corresponding N-acetyl derivatives of 4,5-dihydro-1H-pyrazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-fluorophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-fluorophenyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Agrochemistry: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone
- (S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyridin-2(1H)-one)
Uniqueness
1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-fluorophenyl)-1H-pyrazole stands out due to its unique combination of chloro and fluoro substituents, which enhance its biological activity and stability. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C19H13ClF2N4 |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
1-[(4-chloropyrazol-1-yl)methyl]-3,5-bis(4-fluorophenyl)pyrazole |
InChI |
InChI=1S/C19H13ClF2N4/c20-15-10-23-25(11-15)12-26-19(14-3-7-17(22)8-4-14)9-18(24-26)13-1-5-16(21)6-2-13/h1-11H,12H2 |
InChI Key |
RUDKNHVMYQLCBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2CN3C=C(C=N3)Cl)C4=CC=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.